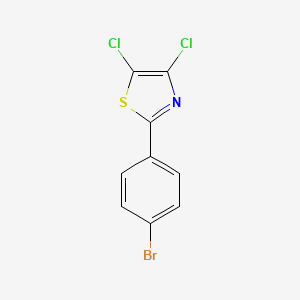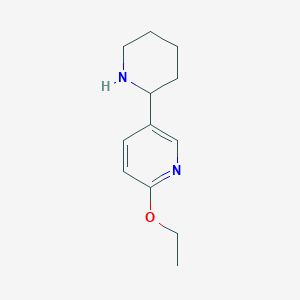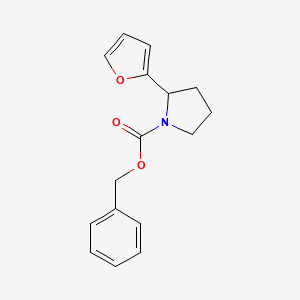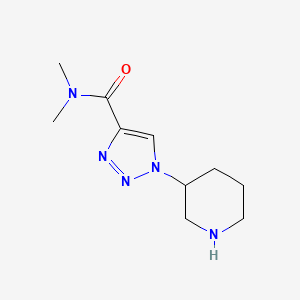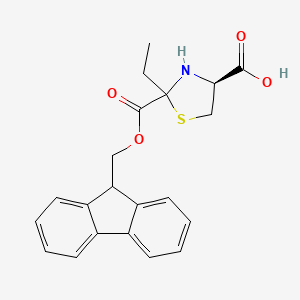
(4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule known for its potent inhibitory effects on specific enzymes. It is particularly noted for its role as a selective inhibitor of the serine hydrolase acyl-peptide hydrolase (APEH), making it a valuable tool in biochemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring.
Attachment of the hydroxy-dimethylheptan group:
Formation of the pyrrolidinylmethanone group: The final step involves the attachment of the pyrrolidinylmethanone group to the triazole ring, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a selective inhibitor to study the activity of serine hydrolases, particularly acyl-peptide hydrolase (APEH). It helps in understanding the enzyme’s role in various biochemical pathways.
Biology
In biological research, the compound is used to investigate the role of APEH in cellular processes. It has been shown to cause the accumulation of N-acetylated proteins and stimulate cellular proliferation in T cells .
Medicine
The compound has potential therapeutic applications in treating diseases where APEH is involved. For example, it has been proposed as a potential treatment for neurodegenerative diseases like Alzheimer’s disease due to its role in degrading oligomeric amyloid-beta .
Industry
In the industrial sector, this compound can be used in the development of enzyme inhibitors for various applications, including pharmaceuticals and biotechnology.
作用機序
The compound exerts its effects by selectively inhibiting the activity of the serine hydrolase acyl-peptide hydrolase (APEH). This inhibition leads to the accumulation of N-acetylated proteins, which in turn stimulates cellular proliferation in T cells. The molecular target of the compound is the active site of APEH, where it forms a covalent bond with the serine residue, thereby blocking the enzyme’s activity .
類似化合物との比較
Similar Compounds
- (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
- (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone lies in its high selectivity and potency as an inhibitor of APEH. Unlike other similar compounds, it does not significantly affect other enzymes, making it a highly specific tool for studying APEH activity .
特性
分子式 |
C16H28N4O2 |
|---|---|
分子量 |
308.42 g/mol |
IUPAC名 |
[4-(4-hydroxy-2,6-dimethylheptan-4-yl)triazol-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H28N4O2/c1-12(2)9-16(22,10-13(3)4)14-11-20(18-17-14)15(21)19-7-5-6-8-19/h11-13,22H,5-10H2,1-4H3 |
InChIキー |
NQODSPRPHKJJEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(C)C)(C1=CN(N=N1)C(=O)N2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




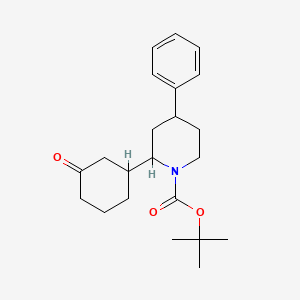


![4-Bromo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11806033.png)
